2-Methyl-1-[2-(pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one
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Overview
Description
2-Methyl-1-[2-(pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one is a complex organic compound that features a piperidine ring attached to a pyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities and its role as an intermediate in the synthesis of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[2-(pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one typically involves the reaction of 3-pyridinecarboxaldehyde with 2-methyl-1-piperidin-1-ylpropan-1-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis approach to minimize steps and improve yield. This method often employs solvent-free conditions and may use a catalyst to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[2-(pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Methyl-1-[2-(pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-1-[2-(pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like 1-cinnamoylpiperidine and N-(3-phenylpropenoyl)piperidine share structural similarities with 2-Methyl-1-[2-(pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one.
Pyridine Derivatives: Compounds such as pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone also exhibit similar pharmacological properties.
Uniqueness
The uniqueness of this compound lies in its dual functionality, combining both piperidine and pyridine moieties. This dual functionality enhances its versatility in chemical reactions and its potential as a pharmacologically active compound .
Properties
CAS No. |
31938-53-1 |
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Molecular Formula |
C14H18N2O |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
2-methyl-1-(2-pyridin-3-ylpiperidin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C14H18N2O/c1-11(2)14(17)16-9-4-3-7-13(16)12-6-5-8-15-10-12/h5-6,8,10,13H,1,3-4,7,9H2,2H3 |
InChI Key |
AQNZWMXDMYPJIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)N1CCCCC1C2=CN=CC=C2 |
Origin of Product |
United States |
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